molecular formula C21H13BrCl2N2O2 B15011926 N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15011926
M. Wt: 476.1 g/mol
InChI Key: BHRWGRQGGCUBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, dichlorophenyl, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Methoxylation: Addition of the methoxy group.

    Formation of Benzoxazole Ring: Cyclization reactions to form the benzoxazole structure.

    Condensation Reactions: Combining the intermediate compounds under controlled conditions to form the final imine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.

    Reduction: Reduction of the imine group to form corresponding amines.

    Substitution: Halogen exchange reactions where bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE shares structural similarities with other benzoxazole derivatives and halogenated aromatic compounds.

Uniqueness

  • The presence of both bromine and chlorine atoms, along with the methoxy and benzoxazole groups, makes this compound unique. These functional groups contribute to its distinct chemical properties and potential applications.

Properties

Molecular Formula

C21H13BrCl2N2O2

Molecular Weight

476.1 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H13BrCl2N2O2/c1-27-18-7-5-12(9-15(18)22)11-25-13-6-8-19-17(10-13)26-21(28-19)14-3-2-4-16(23)20(14)24/h2-11H,1H3

InChI Key

BHRWGRQGGCUBEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.